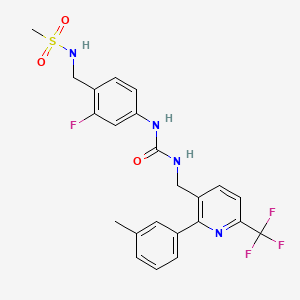![molecular formula C22H24F4N6O3S B10834481 1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834481.png)
1-[3-Fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25666693-Compound-52” is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID25666693-Compound-52” typically involves multi-step organic synthesis. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of “PMID25666693-Compound-52” involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and reduce costs .
Types of Reactions:
Oxidation: “PMID25666693-Compound-52” can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
“PMID25666693-Compound-52” has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the PI3Kδ pathway and its role in various biochemical processes.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involved in cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory conditions.
Mechanism of Action
“PMID25666693-Compound-52” exerts its effects by selectively inhibiting the activity of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a crucial role in the PI3K/AKT signaling pathway, which is involved in cell proliferation, survival, and metabolism. By inhibiting PI3Kδ, the compound can disrupt these signaling processes, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Compound A: Another PI3Kδ inhibitor with a slightly different chemical structure.
Compound B: A dual inhibitor targeting both PI3Kδ and PI3Kγ.
Compound C: A non-selective PI3K inhibitor affecting multiple isoforms .
Uniqueness: “PMID25666693-Compound-52” stands out due to its high selectivity for PI3Kδ, which minimizes off-target effects and enhances its therapeutic potential. Its unique chemical structure also contributes to its potency and efficacy compared to other similar compounds .
Properties
Molecular Formula |
C22H24F4N6O3S |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
1-[3-fluoro-4-[(sulfamoylamino)methyl]phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea |
InChI |
InChI=1S/C22H24F4N6O3S/c1-13(2)14-4-3-5-17(8-14)32-18(10-20(31-32)22(24,25)26)12-28-21(33)30-16-7-6-15(19(23)9-16)11-29-36(27,34)35/h3-10,13,29H,11-12H2,1-2H3,(H2,27,34,35)(H2,28,30,33) |
InChI Key |
PXYVSPVUKXZTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)CNC(=O)NC3=CC(=C(C=C3)CNS(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloroisoquinolin-5-yl)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834398.png)
![1-(1H-indazol-4-yl)-3-[(1S,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834404.png)
![N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834412.png)
![1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea](/img/structure/B10834413.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834419.png)
![2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834420.png)
![1-[[5-Tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834424.png)

![1-[2,2-dimethyl-8-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834452.png)
![1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834463.png)
![4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
![N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide](/img/structure/B10834483.png)
